molecular formula C10H6ClF3O B3182817 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride CAS No. 209619-25-0

3-(2-Trifluoromethyl-phenyl)-acryloyl chloride

Cat. No. B3182817
CAS RN: 209619-25-0
M. Wt: 234.6 g/mol
InChI Key: GDJNWJYACGEZQJ-AATRIKPKSA-N
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Description

3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (3-TFPAC) is a fluorinated monomer that is used as a building block in the synthesis of several polymeric materials. It is a versatile and useful starting material for the development of a variety of polymers and copolymers systems. The unique combination of the trifluoromethyl group with the phenyl ring makes 3-TFPAC an attractive building block for the synthesis of polymers with improved properties and applications.

Scientific Research Applications

Synthesis of Pyridinone Derivatives

3-(2-Trifluoromethyl-phenyl)-acryloyl chloride has been used in the synthesis of pyridinone derivatives. For instance, Ali and Winzenberg (2005) reported its use in the preparation of 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinones. These compounds were obtained by reacting N-[(3-trifluoromethyl)phenyl]-substituted enaminones with acryloyl chloride derivatives (Ali & Winzenberg, 2005).

Antioxidant Application in Rubber Compounds

In the field of polymer chemistry, this compound has been used to prepare acrylamides which act as antioxidants for rubber compounds. Lawandy et al. (1996) demonstrated that the reaction of acryloyl chloride with various amines resulted in acrylamides that significantly enhanced the mechanical and swelling properties of NBR rubber mixes (Lawandy, Younan, & Shehata, 1996).

Development of Functionalized Polymers

Buruianǎ, Buruiană, and Hahui (2007) explored the use of this compound in synthesizing poly(N-acryloyl chloride) derivatives. These derivatives were functionalized with amino acid, carboxyl groups, and pyrene, offering potential applications in fluorescence-based sensing technologies (Buruianǎ, Buruiană, & Hahui, 2007).

Synthesis of Acid Chlorides

Movsisyan et al. (2016) developed a continuous-flow methodology for the synthesis of acryloyl chloride, highlighting its importance in the acrylate and polymer industry. This method provided a safe, selective, and high-yielding approach to producing acryloyl chloride, which is key for various industrial applications (Movsisyan, Heugebaert, Dams, & Stevens, 2016).

properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-6H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJNWJYACGEZQJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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